REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][C:11]([CH2:14][C:15]([O:17]C)=[O:16])=[CH:10][CH:9]=1.[OH-].[K+]>C(O)C.O>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][C:11]([CH2:14][C:15]([OH:17])=[O:16])=[CH:10][CH:9]=1 |f:1.2|
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Name
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methyl (2′-fluoro[1,1′-biphenyl]-4-yl)acetate
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Quantity
|
26.5 g
|
Type
|
reactant
|
Smiles
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FC1=C(C=CC=C1)C1=CC=C(C=C1)CC(=O)OC
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
25 mL
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Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture is then heated
|
Type
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TEMPERATURE
|
Details
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under reflux for 4 h
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Duration
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4 h
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Type
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TEMPERATURE
|
Details
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After cooling
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Type
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CONCENTRATION
|
Details
|
the crude mixture is concentrated under reduced pressure
|
Type
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DISSOLUTION
|
Details
|
the residue is dissolved in 100 ml of water
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Type
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FILTRATION
|
Details
|
The precipitate is filtered off
|
Type
|
WASH
|
Details
|
washed repeatedly with water
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Type
|
CUSTOM
|
Details
|
the solid is dried
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=CC=C1)C1=CC=C(C=C1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |